molecular formula C10H10F2O B6230595 (2,2-difluoro-1-phenylcyclopropyl)methanol CAS No. 156020-86-9

(2,2-difluoro-1-phenylcyclopropyl)methanol

Cat. No.: B6230595
CAS No.: 156020-86-9
M. Wt: 184.2
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Description

(2,2-difluoro-1-phenylcyclopropyl)methanol is an organic compound characterized by a cyclopropyl ring substituted with a phenyl group and two fluorine atoms, along with a hydroxyl group attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-difluoro-1-phenylcyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, followed by fluorination and subsequent hydroxylation. One common method includes the reaction of phenylcyclopropane with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting intermediate is then subjected to hydroxylation using reagents such as sodium borohydride (NaBH4) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,2-difluoro-1-phenylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of (2,2-difluoro-1-phenylcyclopropyl)ketone.

    Reduction: Formation of (2,2-difluoro-1-phenylcyclopropyl)methane.

    Substitution: Formation of (2,2-difluoro-1-phenylcyclopropyl)iodide.

Scientific Research Applications

(2,2-difluoro-1-phenylcyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,2-difluoro-1-phenylcyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The hydroxyl group may also play a role in hydrogen bonding interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (2,2-difluoro-1-phenylcyclopropyl)amine: Similar structure but with an amine group instead of a hydroxyl group.

    (2,2-difluoro-1-phenylcyclopropyl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.

    (2,2-difluoro-1-phenylcyclopropyl)iodide: Similar structure but with an iodine atom instead of a hydroxyl group.

Uniqueness

(2,2-difluoro-1-phenylcyclopropyl)methanol is unique due to the presence of both fluorine atoms and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

156020-86-9

Molecular Formula

C10H10F2O

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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